molecular formula C11H12N2 B129243 N,1-dimethylisoquinolin-7-amine CAS No. 140683-34-7

N,1-dimethylisoquinolin-7-amine

Cat. No. B129243
M. Wt: 172.23 g/mol
InChI Key: UZHHZAVBNWGRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-dimethylisoquinolin-7-amine, also known as DMIA, is a chemical compound that belongs to the class of isoquinoline derivatives. It has been widely used in scientific research due to its potential therapeutic properties.

Mechanism Of Action

The exact mechanism of action of N,1-dimethylisoquinolin-7-amine is not fully understood. However, it has been suggested that N,1-dimethylisoquinolin-7-amine exerts its therapeutic effects by modulating various signaling pathways in the body. N,1-dimethylisoquinolin-7-amine has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and immune response. N,1-dimethylisoquinolin-7-amine has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.

Biochemical And Physiological Effects

N,1-dimethylisoquinolin-7-amine has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. N,1-dimethylisoquinolin-7-amine has also been shown to reduce inflammation and oxidative stress. Additionally, N,1-dimethylisoquinolin-7-amine has been found to improve cognitive function and protect against neurodegeneration.

Advantages And Limitations For Lab Experiments

N,1-dimethylisoquinolin-7-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N,1-dimethylisoquinolin-7-amine is also stable under normal laboratory conditions. However, N,1-dimethylisoquinolin-7-amine has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, N,1-dimethylisoquinolin-7-amine can be toxic at high concentrations, which can limit its use in some assays.

Future Directions

There are several future directions for the study of N,1-dimethylisoquinolin-7-amine. One potential area of research is the development of N,1-dimethylisoquinolin-7-amine-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of N,1-dimethylisoquinolin-7-amine and its effects on various signaling pathways in the body. Additionally, the development of new synthesis methods for N,1-dimethylisoquinolin-7-amine could potentially improve its availability and reduce its cost.

Synthesis Methods

N,1-dimethylisoquinolin-7-amine can be synthesized through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Another method is the reduction of 1,2,3,4-tetrahydroisoquinoline with lithium aluminum hydride. N,1-dimethylisoquinolin-7-amine can also be synthesized through the reaction of 2,3-dihydro-1H-inden-1-amine with acetaldehyde.

Scientific Research Applications

N,1-dimethylisoquinolin-7-amine has been studied extensively for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and antioxidant activities. N,1-dimethylisoquinolin-7-amine has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

CAS RN

140683-34-7

Product Name

N,1-dimethylisoquinolin-7-amine

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N,1-dimethylisoquinolin-7-amine

InChI

InChI=1S/C11H12N2/c1-8-11-7-10(12-2)4-3-9(11)5-6-13-8/h3-7,12H,1-2H3

InChI Key

UZHHZAVBNWGRMO-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1C=C(C=C2)NC

Canonical SMILES

CC1=NC=CC2=C1C=C(C=C2)NC

synonyms

7-Isoquinolinamine,N,1-dimethyl-(9CI)

Origin of Product

United States

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